molecular formula C12H8N2OS B1298725 3-(Thiophen-2-yl)quinoxalin-2(1H)-one CAS No. 64532-10-1

3-(Thiophen-2-yl)quinoxalin-2(1H)-one

Cat. No.: B1298725
CAS No.: 64532-10-1
M. Wt: 228.27 g/mol
InChI Key: PWIKCZVHLJFOFW-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)quinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxalinone core with a thiophene ring attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)quinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of quinoxaline derivatives with thiophene-2-carbaldehyde under specific conditions. For instance, the Weidenhagen reaction can be employed, where quinoline-5,6-diamine reacts with thiophene-2-carbaldehyde . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium hydroxide (KOH).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Various electrophiles and catalysts depending on the desired substitution.

Major Products

The major products formed from these reactions include substituted quinoxalinone derivatives, which can have different functional groups attached to the quinoxaline or thiophene rings.

Scientific Research Applications

3-(Thiophen-2-yl)quinoxalin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)quinoxalin-2(1H)-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit topoisomerase enzymes, resulting in DNA damage and cell death . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-2-yl)quinoxalin-2(1H)-one is unique due to its combination of a quinoxalinone core and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

IUPAC Name

3-thiophen-2-yl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-12-11(10-6-3-7-16-10)13-8-4-1-2-5-9(8)14-12/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIKCZVHLJFOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352351
Record name 3-(2-thienyl)-1,2-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64532-10-1
Record name 3-(2-thienyl)-1,2-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of o-phenylenediamine (2.16 g, 20 mmol) and ethyl thiophene-2-glyoxylate (3.68 g, 20 mmol.) in anhydrous methanol (60 mL) was stirred at room temperature for 12 hours under nitrogen atmosphere. The precipitate formed during this time was collected and washed with methanol to give a crude yellow solid, which was recrystallized from ethanol to give pure 3(2-thienyl)quinoxalin-2(1 H)-one (3.2 g, 70%). 1 H NMR (400 MHz, DMSO-d6) δ 12.7 (s, 1 H), 8.39 (d, J=4.4 Hz, 1 H), 7.83 (d, J=5.2 Hz, 1 H), 7.77 (d, J=8.0 Hz, 1H), 7.50 (t, J=7.6 Hz, 1H), 7.35˜7.29 (m, 1 H), 7.22 (t, J=4.8 Hz, 1 H).
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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